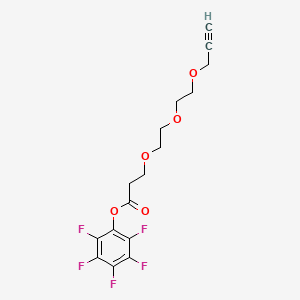
Propargyl-PEG3-PFP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG3-PFP ester is a compound used primarily as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras). It is a polyethylene glycol (PEG)-based linker that contains an alkyne group, making it suitable for click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This compound is valuable in various scientific research applications due to its unique chemical properties and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG3-PFP ester typically involves the modification of PEG with propargyl and pentafluorophenyl (PFP) groups. The process begins with the preparation of heterobifunctional PEG derivatives, which are then modified to introduce the propargyl and PFP groups. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like copper for the click chemistry reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl-PEG3-PFP ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules.
Substitution Reactions: The PFP ester group can react with primary amines to form amide bonds.
Common Reagents and Conditions
Reagents: Copper catalysts, azide-containing molecules, primary amines.
Conditions: Reactions are typically carried out in organic solvents like DMF or DMSO, at room temperature or slightly elevated temperatures
Major Products
Click Chemistry: Formation of triazole-linked compounds.
Substitution Reactions: Formation of amide-linked compounds.
Applications De Recherche Scientifique
Propargyl-PEG3-PFP ester has a wide range of applications in scientific research, including:
Mécanisme D'action
Propargyl-PEG3-PFP ester functions as a linker in PROTACs, which are designed to degrade target proteins. The compound contains two ligands connected by the PEG linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The alkyne group in this compound allows for click chemistry reactions, enabling the conjugation of various functional groups to the linker .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG1-SS-PEG1-PFP ester: Another PEG-based linker with similar click chemistry properties.
Propargyl-PEG4-PFP ester: A longer PEG chain variant with similar applications in PROTAC synthesis.
Uniqueness
Propargyl-PEG3-PFP ester is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability in PROTAC synthesis. Its alkyne group allows for efficient click chemistry reactions, making it a versatile tool in various scientific applications .
Propriétés
Formule moléculaire |
C16H15F5O5 |
|---|---|
Poids moléculaire |
382.28 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C16H15F5O5/c1-2-4-23-6-8-25-9-7-24-5-3-10(22)26-16-14(20)12(18)11(17)13(19)15(16)21/h1H,3-9H2 |
Clé InChI |
QDAONBJCOYULHT-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


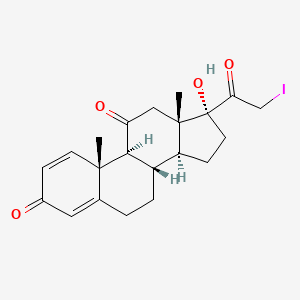
![1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine](/img/structure/B11827735.png)
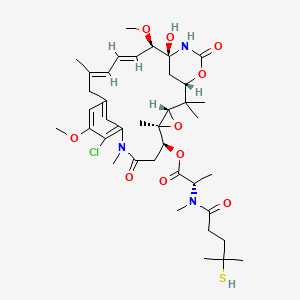
![Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate](/img/structure/B11827747.png)

![tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11827760.png)
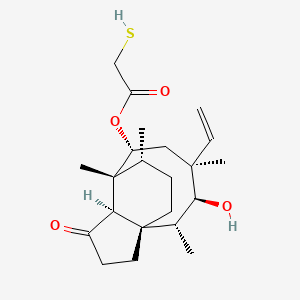
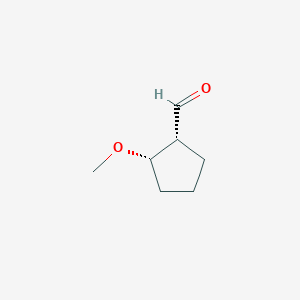
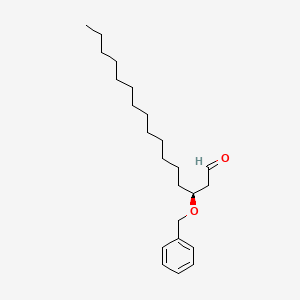
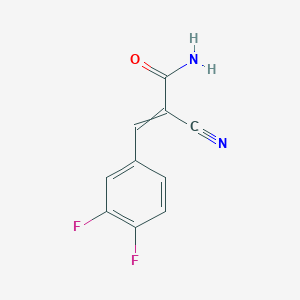
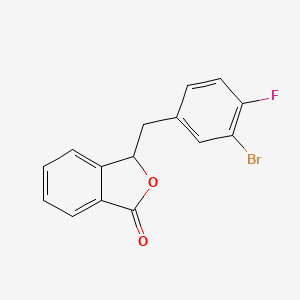
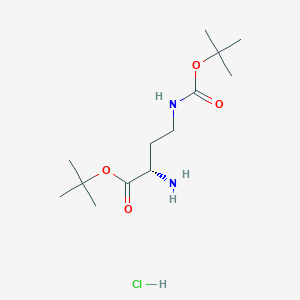
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
![(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827807.png)
